N-(2,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
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Overview
Description
“N-(2,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide” is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide” typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Pyridin-2-yl Group: This step may involve a cross-coupling reaction such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated quinoline.
Attachment of the 2,5-Dimethoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction.
Formation of the Carboxamide Group: The final step involves the reaction of the carboxylic acid derivative with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, potentially forming dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties.
Anticancer Research: Potential use in the development of anticancer agents.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects.
Industry
Material Science: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of “N-(2,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide” would depend on its specific application. For example, in antimicrobial activity, it may interact with bacterial DNA or enzymes, inhibiting their function. In anticancer research, it may induce apoptosis in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide Derivatives: Compounds with similar core structures but different substituents.
Pyridinylquinoline Derivatives: Compounds with pyridine and quinoline moieties.
Uniqueness
“N-(2,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide” is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C23H19N3O3 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O3/c1-28-15-10-11-22(29-2)21(13-15)26-23(27)17-14-20(19-9-5-6-12-24-19)25-18-8-4-3-7-16(17)18/h3-14H,1-2H3,(H,26,27) |
InChI Key |
BWVFICNHUUZOIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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